molecular formula C8H7IN2O B11846508 3-Iodo-1-methyl-1H-indazol-7-ol

3-Iodo-1-methyl-1H-indazol-7-ol

Cat. No.: B11846508
M. Wt: 274.06 g/mol
InChI Key: GUDLZUGEILXEKF-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-1H-indazol-7-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of iodine and methyl groups in the compound’s structure can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-methyl-1H-indazol-7-ol typically involves the iodination of 1-methyl-1H-indazol-7-ol. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-methyl-1H-indazol-7-ol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1-methyl-1H-indazol-7-ol.

Scientific Research Applications

3-Iodo-1-methyl-1H-indazol-7-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Iodo-1-methyl-1H-indazol-7-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The iodine atom can enhance the compound’s binding affinity to its molecular targets, leading to increased potency.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indazol-7-ol: Lacks the iodine atom, which can affect its reactivity and biological activity.

    3-Bromo-1-methyl-1H-indazol-7-ol: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

Uniqueness

3-Iodo-1-methyl-1H-indazol-7-ol is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to other halogenated derivatives.

Properties

Molecular Formula

C8H7IN2O

Molecular Weight

274.06 g/mol

IUPAC Name

3-iodo-1-methylindazol-7-ol

InChI

InChI=1S/C8H7IN2O/c1-11-7-5(8(9)10-11)3-2-4-6(7)12/h2-4,12H,1H3

InChI Key

GUDLZUGEILXEKF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2O)C(=N1)I

Origin of Product

United States

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